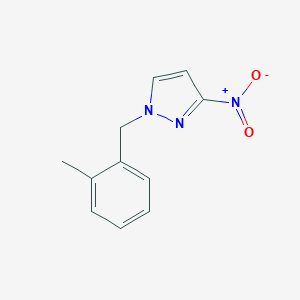

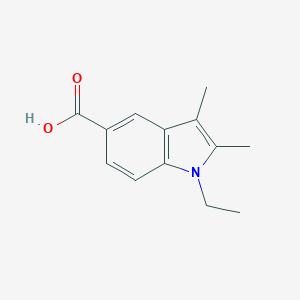

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

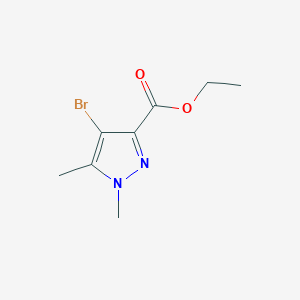

“3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, is synthesized as an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR, mass spectrometry, and elemental analysis . The structure is characterized by a pyrazole ring attached to a formylphenyl group and a carboxylate group .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, are known for their versatility in chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

One of the primary applications of compounds like 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is in the synthesis of heterocyclic compounds. The reactivity of derivatives similar to this compound, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), demonstrates its value as a building block for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of these compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and their esters, highlighting the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

Compounds structurally related to this compound are crucial in medicinal chemistry. Pyrazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activities makes these compounds valuable scaffolds in drug discovery and development. Their versatility in synthetic applicability and biological activity underscores their importance in the design and synthesis of biologically active compounds (Cetin, 2020).

Contributions to Anticancer Agents Development

Another significant application is in the development of anticancer agents. The versatility of pyrazole carboxylic acid derivatives and similar compounds in synthesizing a wide range of heterocycles with potential anticancer activities is noteworthy. These compounds serve as key intermediates in the synthesis of novel anticancer agents, demonstrating the role of Knoevenagel condensation products in generating biologically active molecules targeting various cancer types. Such contributions are pivotal in the ongoing search for more effective and targeted cancer therapies (Tokala, Bora, & Shankaraiah, 2022).

Eigenschaften

IUPAC Name |

(3-formylphenyl) 2-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFYAOJYLQCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)